molecular formula C11H16O2 B13829520 Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester

Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester

Cat. No.: B13829520
M. Wt: 180.24 g/mol
InChI Key: INGCFUDUPJPKMI-QIIDTADFSA-N
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Description

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O2. It is a colorless liquid known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system with an ethyl ester functional group at the 2-position and a double bond at the 5-position. This compound is of interest in various fields of chemistry due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. The acid is first prepared by the hypochlorite-mediated Hoffman degradation of the corresponding carboxamide, which is obtained by ammonolysis of the anhydride . The carboxylic acid is then esterified using ethanol and thionyl chloride to yield the ethyl ester .

Industrial Production Methods

Industrial production of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves large-scale esterification processes. The starting materials, bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and ethanol, are reacted in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The double bond in the bicyclic ring can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides or diols depending on the oxidizing agent used.

    Reduction: The corresponding alcohol, ethyl bicyclo[2.2.2]oct-5-ene-2-ol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strain in the bicyclic ring system and the presence of the ester functional group. The double bond in the bicyclic ring can participate in various addition reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate lies in its specific ring system and functional group arrangement, which confer distinct reactivity and applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl (1S,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3/t8-,9+,10?/m0/s1

InChI Key

INGCFUDUPJPKMI-QIIDTADFSA-N

Isomeric SMILES

CCOC(=O)C1C[C@@H]2CC[C@H]1C=C2

Canonical SMILES

CCOC(=O)C1CC2CCC1C=C2

Origin of Product

United States

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